2-Methyl-2-(pyridin-2-yl)propan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-pyridin-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNGDXFIDIGZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34995-30-7 | |
| Record name | 2-methyl-2-(pyridin-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Hydride Based Reduction
Commonly used hydride reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk NaBH₄ is a milder, more selective reagent often preferred for its compatibility with protic solvents like methanol (B129727) and ethanol. libretexts.orgchemguide.co.uk The solvent can also serve as the proton source for the intermediate alkoxide. youtube.com LiAlH₄ is a much more powerful reducing agent that reacts violently with protic solvents and must be used in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk
Optimization parameters include:
Solvent Selection: The choice between a protic solvent for NaBH₄ and an aprotic solvent for LiAlH₄ is critical for reaction success. The reactivity of some borohydride reagents is dependent on the reaction medium. harvard.edu
Temperature Control: Reactions are typically initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the initial exothermic reaction and prevent side product formation.
Stoichiometry and Work-up: A slight molar excess of the hydride reagent is often used to ensure complete conversion of the ketone. The work-up procedure is crucial for isolating the final product. For NaBH₄ in an alcoholic solvent, the reaction can often be completed by the addition of water. libretexts.org For LiAlH₄, a careful, sequential addition of water and aqueous sodium hydroxide (B78521) is required to safely quench excess reagent and precipitate inorganic salts, which can then be filtered off. harvard.edu
| Entry | Reducing Agent | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1 | NaBH₄ (1.2 eq) | Methanol | 0 to 25 | 92 |
| 2 | NaBH₄ (1.2 eq) | Water/NaOH | 25 | 88 |
| 3 | LiAlH₄ (1.1 eq) | THF (anhydrous) | 0 to 25 | 95 |
| 4 | LiAlH₄ (1.1 eq) | Diethyl Ether (anhydrous) | 0 to 25 | 94 |
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener alternative to hydride reagents, producing water as the only byproduct. The optimization of this method involves the selection of a suitable catalyst, solvent, hydrogen pressure, and temperature. For pyridyl ketones, the choice of catalyst and solvent is particularly important due to the potential for the pyridine (B92270) nitrogen to coordinate with and poison the metal catalyst. researchgate.netacs.org
Key optimization parameters include:
Catalyst Choice: Platinum (Pt) and Rhodium (Rh) based catalysts are effective for the hydrogenation of pyridine rings and associated functional groups. asianpubs.orgresearchgate.net For example, platinum oxide (PtO₂) has been used effectively. asianpubs.org
Solvent and Additives: The reaction can be sluggish in neutral solvents. The use of a protic, acidic solvent such as glacial acetic acid can significantly enhance the activity of the catalyst and promote the hydrogenation of the pyridine ring system. asianpubs.org
Hydrogen Pressure: The reaction typically requires elevated pressures of hydrogen gas (e.g., 5-60 bar) to proceed efficiently. asianpubs.orgresearchgate.net
| Entry | Catalyst | Solvent | H₂ Pressure (bar) | Reported Yield (%) researchgate.net |
|---|---|---|---|---|
| 1 | Rh₂O₃ (0.5 mol%) | Trifluoroethanol | 5 | >99 |
| 2 | PtO₂ | Glacial Acetic Acid | 50 | High (not specified) asianpubs.org |
| 3 | Rh₂O₃ (0.5 mol%) | Methanol (B129727) | 5 | 10 |
Optimization of Grignard Addition to Pyridine-2-Carboxaldehyde
An alternative synthesis involves the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to pyridine-2-carboxaldehyde. Optimizing this reaction is crucial for achieving high yields and avoiding common side reactions.
Key parameters for optimization include:
Stoichiometry: The molar ratio of the Grignard reagent to the aldehyde is a critical factor. Using an excess of the Grignard reagent can drive the reaction to completion and improve yields. nih.gov
Temperature: Grignard reactions are highly exothermic and are typically performed at low temperatures (e.g., -78 °C to 0 °C) to ensure selectivity and prevent enolization or other side reactions. acs.org
Solvent: The choice of solvent can significantly impact the reaction's success. Dichloromethane (CH₂Cl₂) has been found to be a suitable solvent for similar additions to pyridinium (B92312) salts, outperforming traditional ether-based solvents in some cases. nih.gov
Catalytic Additives: For reactions involving pyridinium substrates, the addition of a catalytic amount of a copper(I) salt (e.g., CuCl) has been shown to dramatically improve both the yield and the regioselectivity of the addition. acs.orgnih.gov
| Entry | Grignard Reagent (eq) | Catalyst (mol%) | Solvent | Temperature (°C) | Reported Yield (%) acs.orgnih.gov |
|---|---|---|---|---|---|
| 1 | 1.1 | None | CH₂Cl₂ | -78 | 46 |
| 2 | 1.1 | Cu(MeCN)₄PF₆ (5) | CH₂Cl₂ | -78 | 82 |
| 3 | 1.1 | Cu(MeCN)₄PF₆ (10) | CH₂Cl₂ | -78 | >99 |
| 4 | 1.1 | Cu(MeCN)₄PF₆ (10) | THF | -78 | Racemic Mixture |
Reaction Mechanisms and Chemical Transformations of 2 Methyl 2 Pyridin 2 Yl Propan 1 Ol
Mechanistic Studies of Formation Reactions
The synthesis of the 2-methyl-2-(pyridin-2-yl)propan-1-ol framework relies on fundamental organic reactions that construct its characteristic tertiary carbon center adjacent to the pyridine (B92270) ring. Key strategies involve the creation of a crucial carbon-carbon bond through nucleophilic addition and reduction pathways.
Nucleophilic addition reactions are a cornerstone for the synthesis of alcohols. In the context of this compound, these pathways typically involve the attack of a nucleophile on an electrophilic carbonyl group or an epoxide ring, followed by a reduction or protonation step. masterorganicchemistry.combyjus.com
A plausible and efficient route involves the reaction of a 2-pyridyl organometallic species with an appropriate epoxide. For instance, 2-lithiopyridine, generated by the deprotonation of pyridine with a strong base like n-butyllithium, can act as a potent nucleophile. This species can then attack the less sterically hindered carbon of 2,2-dimethyloxirane (B32121) (isobutylene oxide). The mechanism proceeds via a ring-opening of the epoxide, followed by an acidic workup to protonate the resulting alkoxide, yielding the final primary alcohol product.
Step 1: Formation of Nucleophile: Pyridine is deprotonated by a strong base (e.g., n-BuLi) to form 2-lithiopyridine.
Step 2: Nucleophilic Attack: The 2-lithiopyridine attacks the epoxide ring, leading to the formation of a lithium alkoxide intermediate.
Step 3: Protonation: The reaction is quenched with a proton source (e.g., H₂O or dilute acid) to afford this compound.
Alternatively, reduction pathways can be employed starting from a suitable carboxylic acid derivative. The reduction of an ester, such as ethyl 2-methyl-2-(pyridin-2-yl)propanoate, with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would produce the target primary alcohol. youtube.com
The mechanism for this reduction involves:
Nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbonyl carbon of the ester.
Formation of a tetrahedral intermediate.
Elimination of the ethoxide leaving group to form an aldehyde intermediate.
A second nucleophilic attack by a hydride ion on the aldehyde.
Formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final alcohol.
Interactive Data Table: Proposed Formation Reactions
| Precursor 1 | Precursor 2 | Reagents | Reaction Type | Product |
| Pyridine | 2,2-Dimethyloxirane | 1. n-BuLi 2. H₃O⁺ | Nucleophilic Addition | This compound |
| Ethyl 2-methyl-2-(pyridin-2-yl)propanoate | - | 1. LiAlH₄ 2. H₂O | Reduction | This compound |
The formation of the quaternary carbon center in this compound is a direct result of a C-C bond forming process. researchgate.netresearchgate.net The nucleophilic addition pathways described previously are prime examples of such transformations. The reaction between a 2-pyridyl anion (from 2-lithiopyridine) and an epoxide, for instance, forges the critical bond between the pyridine C2 carbon and the tertiary carbon of the propanol (B110389) side chain.
Another related C-C bond formation strategy could involve the reaction of an organometallic reagent with a ketone. For example, the synthesis of the isomeric tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol, can be achieved by the addition of methyllithium (B1224462) or a methylmagnesium halide (Grignard reagent) to 3-acetylpyridine. chemicalbook.comncert.nic.in Applying this logic, one could synthesize this compound by reacting 2-pyridylmagnesium bromide with isobutylene (B52900) oxide.
The general mechanism for Grignard reagent addition involves:
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbonyl or epoxide. youtube.com
The C-O pi bond (in a carbonyl) or a C-O sigma bond (in an epoxide) breaks, with the electrons moving to the oxygen atom.
This results in the formation of a magnesium alkoxide intermediate.
Subsequent protonation during workup yields the alcohol and regenerates the C-C bond.
These organometallic-based C-C bond forming reactions are highly effective but require anhydrous conditions to prevent the quenching of the reactive organometallic species.
Derivatization and Functionalization Reactions
Once formed, this compound can undergo a variety of chemical transformations at its alcohol and pyridine moieties. These derivatization reactions are crucial for modifying the compound's properties and for its incorporation into larger, more complex molecules.
Alkylation can occur at three potential sites: the oxygen of the hydroxyl group, the nitrogen of the pyridine ring, or, under specific conditions, at a carbon atom of the pyridine ring.
O-Alkylation: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form a sodium alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.
N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic. It can readily react with alkyl halides to form N-alkyl pyridinium (B92312) salts. This reaction proceeds via a direct Sₙ2 attack of the nitrogen on the alkyl halide.
C-Alkylation: Direct C-alkylation of the pyridine ring is more complex. However, methods exist for the regioselective alkylation of pyridyl alcohols. For example, a Chichibabin-type alkylation has been shown to achieve C6-alkylation of pyridyl alcohols using alkyl lithium reagents, where initial deprotonation of the hydroxyl group directs the subsequent nucleophilic attack to the C6 position. datapdf.com More advanced strategies, such as the "2-pyridinylmethyl borrowing" reaction, can achieve C-alkylation of related pyridyl methyl alcohols. rsc.orgrsc.org
The primary alcohol group of this compound is readily susceptible to acylation, leading to the formation of esters. This is a fundamental transformation often used for creating protecting groups or for synthesizing biologically active molecules. thieme-connect.de The reaction is typically carried out using an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base.
Pyridine itself, or more potent nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP), are often used as catalysts. thieme-connect.destackexchange.comechemi.com The mechanism involves:
Nucleophilic attack by the pyridine nitrogen on the electrophilic carbonyl carbon of the acylating agent.
Formation of a highly reactive N-acylpyridinium intermediate.
The alcohol oxygen then attacks this activated intermediate.
The pyridine is subsequently eliminated as a leaving group, and a proton is removed from the oxonium ion by a base (often pyridine itself) to yield the final ester product.
Interactive Data Table: Derivatization Reactions
| Reaction Type | Reagents | Functional Group Targeted | Product Type |
| O-Alkylation | 1. NaH 2. CH₃I | Hydroxyl (-OH) | Ether |
| N-Alkylation | CH₃I | Pyridine Nitrogen | Pyridinium Salt |
| O-Acylation | Acetyl Chloride, Pyridine | Hydroxyl (-OH) | Ester |
The electronic nature of the pyridine ring governs its susceptibility to substitution reactions. It is generally deactivated towards electrophilic attack but activated towards nucleophilic attack.
Electrophilic Aromatic Substitution (SEAr): Due to the electron-withdrawing effect of the nitrogen atom, the pyridine ring is significantly less reactive than benzene (B151609) towards electrophiles. quimicaorganica.org Reactions like nitration or halogenation require harsh conditions (e.g., high temperatures, strong acids) and typically yield substitution at the C3 and C5 positions. The presence of the bulky alkyl substituent at the C2 position would further deactivate the ring and sterically hinder attack at the adjacent C3 position. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom, deactivating the ring even further. quimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr): While pyridines are susceptible to SNAr, particularly at the C2, C4, and C6 positions, this reaction requires the presence of a good leaving group (like a halide) on the ring. Since this compound lacks such a group, direct SNAr is not a viable pathway. To facilitate substitution, the pyridine ring must first be activated. One common strategy is N-oxidation to form the corresponding pyridine N-oxide. This modification increases the electron deficiency at the C2 and C6 positions, making them more susceptible to attack by strong nucleophiles. Alternatively, reactions like the Chichibabin amination could potentially introduce an amino group at the C6 position, though yields may be affected by the existing C2 substituent.
Rearrangement Reactions and Isomerization Pathways
While specific experimental studies on the rearrangement of this compound are not extensively documented in publicly available research, its structural features allow for well-reasoned predictions of its behavior under acidic conditions. The most probable transformation is a carbocation-driven 1,2-rearrangement, akin to the Wagner-Meerwein rearrangement. chemsrc.comlibretexts.org
The mechanism for such a rearrangement would be initiated by the protonation of the primary hydroxyl group by a strong acid, converting it into a good leaving group (water). Departure of the water molecule would lead to the formation of a highly unstable primary carbocation. This unstable intermediate would instantaneously rearrange to form a more stable tertiary carbocation through the migration of a substituent from the adjacent quaternary carbon. libretexts.orgnih.gov
Two primary pathways for this 1,2-shift exist:
Migration of a Methyl Group: A 1,2-methyl shift would result in the formation of a tertiary carbocation stabilized by the adjacent pyridine ring.
Migration of the Pyridin-2-yl Group: A 1,2-pyridyl shift would lead to a different tertiary carbocation.
The migratory aptitude of different groups generally follows the order: aryl > alkyl. The pyridin-2-yl group, being an aromatic heterocycle, would be expected to have a higher migratory aptitude than a methyl group. This is because the aromatic ring can help stabilize the positive charge in the transition state of the migration. Therefore, the migration of the pyridin-2-yl group is the more probable pathway.
Following the rearrangement, the resulting stable tertiary carbocation can be trapped by a nucleophile (such as water, if present) or lose a proton from an adjacent carbon to form an alkene, leading to various isomeric products.
Table 1: Plausible Products from Acid-Catalyzed Rearrangement
| Reactant | Condition | Proposed Intermediate | Potential Product(s) | Rearrangement Type |
| This compound | Strong Acid | Tertiary Carbocation (via 1,2-pyridyl shift) | 2-Methyl-1-(pyridin-2-yl)propan-2-ol (hydration) or 2-Methyl-1-(pyridin-2-yl)prop-1-ene (elimination) | Wagner-Meerwein |
| This compound | Strong Acid | Tertiary Carbocation (via 1,2-methyl shift) | 2-(Pyridin-2-yl)butan-2-ol (hydration) or 2-(Pyridin-2-yl)but-1-ene / 2-(Pyridin-2-yl)but-2-ene (elimination) | Wagner-Meerwein |
This table is based on theoretical pathways derived from fundamental principles of carbocation chemistry.
Role as a Chemical Intermediate in Complex Molecule Synthesis
The structure of this compound makes it a potentially valuable chemical intermediate or building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Pyridine derivatives are integral components of numerous pharmaceuticals and agrochemicals. mdpi.comresearchgate.net
The utility of this compound stems from its two key functional groups: the primary alcohol and the pyridine ring.
The Primary Alcohol Moiety: The -CH₂OH group is a versatile handle for a variety of chemical transformations.
Oxidation: It can be selectively oxidized to form an aldehyde (2-methyl-2-(pyridin-2-yl)propanal) using reagents like pyridinium chlorochromate (PCC), or further to a carboxylic acid (2-methyl-2-(pyridin-2-yl)propanoic acid) with stronger oxidizing agents. ncert.nic.in These carbonyl compounds are precursors to a vast range of other functionalities.
Esterification and Etherification: The alcohol can react with carboxylic acids or acyl chlorides to form esters, or with alkyl halides to form ethers, allowing for the connection of this pyridyl-containing fragment to other molecular scaffolds.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (using reagents like SOCl₂ or PBr₃). libretexts.orglibretexts.org The resulting compound becomes an excellent substrate for nucleophilic substitution (Sₙ2) reactions, enabling the introduction of amines, azides, cyanides, and other nucleophiles.
The Pyridine Ring: The pyridine nucleus itself can be functionalized. As a heterocyclic aromatic ring, it can undergo electrophilic substitution, although it is generally less reactive than benzene. More commonly, it can be activated for nucleophilic aromatic substitution if a leaving group is present on the ring. The nitrogen atom also provides a site for N-alkylation or N-oxidation, further modifying the molecule's properties.
The combination of these features in a single molecule allows it to serve as a bifunctional building block. For instance, it could be used in the synthesis of ligands for metal catalysts, or as a fragment in the construction of bioactive compounds where the pyridine ring might interact with a biological target and the side chain can be modified to optimize pharmacokinetic properties. While specific examples of its use in the total synthesis of named complex molecules are not prominent in the literature, the derivatization of similar pyridine-containing structures is a common strategy in drug discovery and development. mdpi.com
Table 2: Potential Synthetic Transformations and Applications
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group | Potential Application in Complex Synthesis |
| Primary Alcohol | Oxidation (partial) | PCC, Dess-Martin periodinane | Aldehyde | Precursor for imines, cyanohydrins, Wittig reactions |
| Primary Alcohol | Oxidation (full) | KMnO₄, Jones reagent | Carboxylic Acid | Amide bond formation, ester synthesis |
| Primary Alcohol | Tosylation | Tosyl chloride, pyridine | Tosylate (leaving group) | Nucleophilic substitution to introduce amines, azides, etc. |
| Primary Alcohol | Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Grignard reagent formation, substitution reactions |
| Pyridine Ring | N-Oxidation | m-CPBA | Pyridine N-oxide | Modifying electronic properties, directing further substitutions |
Coordination Chemistry and Ligand Applications of 2 Methyl 2 Pyridin 2 Yl Propan 1 Ol
Formation of Metal Complexes
The synthesis and structural analysis of metal complexes are fundamental to understanding their chemical behavior and potential applications. The presence of both a pyridine (B92270) nitrogen atom and a hydroxyl oxygen atom in 2-Methyl-2-(pyridin-2-yl)propan-1-ol suggests its potential as a chelating ligand for a variety of transition metals.
The synthesis of transition metal complexes with pyridine-containing ligands is a well-established area of research. jscimedcentral.comnih.gov Typically, these complexes are prepared by reacting a salt of the desired transition metal with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. jscimedcentral.com The resulting complexes can then be isolated as crystalline solids and characterized using various analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis. nih.govnih.gov
While specific studies on the synthesis of transition metal complexes with this compound are not extensively documented, valuable insights can be drawn from structurally similar ligands. For instance, the synthesis and structural characterization of a copper(II) complex with the related tridentate ligand, 2-methyl-2-[(2-pyridinylmethyl)amino]-1-propanol, has been reported. nih.gov In this study, the copper(II) complex, [Cu(C₁₀H₁₆N₂O)(NO₃)₂], was synthesized and its structure was determined by synchrotron single-crystal diffraction. nih.gov This provides a strong model for the expected coordination behavior of this compound. The synthesis of nickel(II) complexes with pyridine ligands has also been achieved by mixing the ligand with nickel chloride hexahydrate in an anhydrous solvent. jscimedcentral.com
The characterization of such complexes is crucial. For example, in the aforementioned copper(II) complex, the crystal structure revealed a distorted square-pyramidal geometry around the central copper ion. nih.gov Spectroscopic techniques are also vital; for instance, in a study of various pyridine transition metal complexes, IR and NMR spectroscopy were used to confirm the formation of the desired products. jscimedcentral.com
In the closely related copper(II) complex of 2-methyl-2-[(2-pyridinylmethyl)amino]-1-propanol, the ligand acts as a functional tridentate ligand, coordinating to the copper(II) ion through two nitrogen atoms and one oxygen atom. nih.gov This coordination results in a distorted square-pyramidal geometry for the copper(II) ion. nih.gov The equatorial plane of this complex is composed of the two nitrogen atoms and the hydroxyl oxygen atom from the ligand, along with one oxygen atom from a nitrate (B79036) anion. The axial position is occupied by an oxygen atom from another nitrate anion. nih.gov
The bond lengths and angles within the coordination sphere provide detailed information about the geometry. In the case of the [Cu(C₁₀H₁₆N₂O)(NO₃)₂] complex, the equatorial Cu-N and Cu-O bond lengths are in the range of 1.9608 (14) to 2.0861 (15) Å, which are shorter than the axial Cu-O bond length of 2.1259 (16) Å. nih.gov The bite angles within the five-membered chelate rings are 84.53 (7)° for N1-Cu1-N2 and 82.92 (7)° for N2-Cu1-O1. nih.gov It is plausible that this compound would exhibit similar bidentate N,O-coordination, leading to various coordination geometries such as square planar or octahedral, depending on the metal ion and the presence of other ligands.
Table 1: Selected Bond Lengths and Angles for [Cu(C₁₀H₁₆N₂O)(NO₃)₂]
| Bond/Angle | Value |
|---|---|
| Cu—N (equatorial) | 1.9608 (14) - 2.0861 (15) Å |
| Cu—O (equatorial) | 1.9608 (14) - 2.0861 (15) Å |
| Cu—O (axial) | 2.1259 (16) Å |
| N1—Cu1—N2 | 84.53 (7)° |
| N2—Cu1—O1 | 82.92 (7)° |
Data from the structural analysis of a copper(II) complex with the related ligand 2-methyl-2-[(2-pyridinylmethyl)amino]-1-propanol. nih.gov
Catalytic Applications
Transition metal complexes are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the ligands play a crucial role in determining the activity and selectivity of the catalyst.
Pyridine-containing ligands are prevalent in both homogeneous and heterogeneous catalysis. mdpi.com In homogeneous catalysis, the metal complex is dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. Heterogeneous catalysts, where the complex is supported on a solid material, offer the advantage of easy separation and recyclability.
Palladium(II) complexes with pyridine ligands have demonstrated efficiency in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.gov The electronic nature of the substituents on the pyridine ring can significantly influence the catalytic activity. nih.gov For instance, an increase in reaction yield was observed for Pd(II) complexes with more basic pyridine ligands in the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate. nih.gov Given its structure, it is conceivable that metal complexes of this compound could be active catalysts for a range of reactions, including C-C bond formation and oxidation reactions. Dinuclear copper(II) complexes with related 2-pyridine-alkanol ligands have shown catalytic activity in the oxidation of 3,5-di-tert-butylcatechol. researchgate.net
Hydrogenation reactions are of great industrial importance, and the development of efficient catalysts is a continuous area of research. Palladium-based catalysts are commonly used for the selective hydrogenation of alkynes and other unsaturated compounds. rsc.orgresearchgate.net The performance of these catalysts can be significantly influenced by the nature of the support and the presence of other metals or ligands.
While there is no direct evidence of this compound being used as a pre-catalyst in hydrogenation reactions, the broader class of pyridine-containing ligands has been explored in this context. For example, the hydrogenation of nitrogen-containing heterocyclic compounds has been investigated using various transition metal catalysts, including palladium, rhodium, and platinum. mdpi.com Ruthenium catalysts based on 1-(Pyridin-2-yl)methanamine have been shown to be effective for the transfer hydrogenation of carbonyl compounds. documentsdelivered.com The pyridine moiety can influence the electronic properties of the metal center, thereby affecting its catalytic activity and selectivity in hydrogenation processes. For instance, in the hydrogenation of 2-methyl-3-butyn-2-ol, a Pd/ZnO catalyst showed high selectivity to the corresponding alkene. rsc.org
Supramolecular Assembly and Material Science Contexts
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding and π-π stacking interactions makes it a promising building block for the construction of supramolecular assemblies.
The crystal structure of the copper(II) complex with the related ligand 2-methyl-2-[(2-pyridinylmethyl)amino]-1-propanol provides a clear example of how such interactions can lead to the formation of extended networks. nih.gov In this structure, the molecules are connected by N-H···O, O-H···O, and C-H···O hydrogen bonds, as well as π-π interactions between the pyridine rings, resulting in a three-dimensional supramolecular network. nih.gov The centroid-centroid distance between the interacting pyridine rings was found to be 3.994 (1) Å. nih.gov
These non-covalent interactions are fundamental in the design of new materials with specific properties, such as metal-organic frameworks (MOFs). The combination of pyridine-alcohols with poly-carboxylic ligands has been explored for the synthesis of new MOFs. universityofgalway.ie The hydroxyl group of this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, facilitating the formation of well-defined supramolecular structures. The pyridine ring can also engage in π-π stacking interactions, further stabilizing the assembly. These features suggest that this compound could be a valuable component in the design of crystalline materials and coordination polymers with interesting structural and functional properties.
Intermolecular Interactions in Crystalline Structures
The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular forces. In the context of coordination compounds involving pyridine-alkanol ligands, such as derivatives of this compound, these interactions are crucial for the formation and stabilization of the resulting supramolecular architecture. While specific structural data for this compound complexes is limited, analysis of closely related structures provides significant insight into the governing forces.
A pertinent example is the crystal structure of dichlorido{2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ³ N,N′,O}copper(II). nih.gov In this compound, the three-dimensional network is heavily influenced by hydrogen bonding and π–π stacking interactions. The chloride anions act as key hydrogen bond acceptors, forming strong intermolecular connections with the secondary amine and hydroxyl groups of adjacent ligands. nih.gov These N—H···Cl and O—H···Cl hydrogen bonds effectively link the individual complex molecules into a polymeric chain. nih.gov
In other related coordination compounds, such as those involving zinc(II) and substituted quinolinol ligands, intermolecular C—H···Br hydrogen bonds have been observed to generate ribbon-like structures, which in turn link to form two-dimensional sheets. nih.gov This demonstrates the versatility of even weaker hydrogen bonds in directing the assembly of complex crystalline solids. The specific nature and geometry of these intermolecular forces ultimately determine the topology and dimensionality of the resulting supramolecular structure.
Table 1: Intermolecular Interactions in a Representative Coordination Compound
| Interaction Type | Donor | Acceptor | Distance (Å) | Resulting Supramolecular Structure | Reference |
|---|---|---|---|---|---|
| Hydrogen Bond | Secondary Amine (N-H) | Chloride (Cl) | - | Polymeric Chain | nih.gov |
| Hydrogen Bond | Hydroxyl (O-H) | Chloride (Cl) | - | Polymeric Chain | nih.gov |
Mechanical Stability and Rupture Behavior of Coordination Compounds
The mechanical properties of coordination compounds, including their stability under stress and their ultimate rupture behavior, are emerging areas of materials science. These properties are intrinsically linked to the strength and directionality of both the coordinative bonds within the polymer and the intermolecular forces connecting the individual units.
As of the current literature, specific experimental studies detailing the mechanical stability, such as tensile strength, elasticity, or fracture mechanics, of coordination compounds derived from the this compound ligand have not been reported. Research in this area is highly specialized and often requires sophisticated instrumentation, such as atomic force microscopy or nanoindentation, to probe the properties of single crystals or crystalline thin films.
Generally, the stability of a coordination polymer framework is influenced by several factors. The choice of metal ion and the geometry of its coordination sphere play a central role. Additionally, the rigidity or flexibility of the organic ligand is critical; flexible ligands can allow the framework to deform under stress, while rigid linkers may lead to more brittle materials. lupinepublishers.com The presence of guest molecules or solvent within the crystalline pores can also significantly impact mechanical stability by buttressing the framework. lupinepublishers.com However, without specific empirical data for this compound based systems, any discussion of their mechanical behavior remains speculative. The investigation into the relationship between the detailed crystalline structure and the macroscopic mechanical properties of these specific compounds presents a clear avenue for future research.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, the distribution of electrons, and the energies of its molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine the most stable geometric arrangement of atoms (optimized geometry) and provide detailed information about molecular orbitals.
In theoretical studies of similar pyridine-containing alcohol compounds, such as (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, DFT calculations are often performed using specific combinations of functionals and basis sets, like the B3LYP functional with a 6-311+G(d,p) basis set. scispace.com Such a study on 2-Methyl-2-(pyridin-2-yl)propan-1-ol would yield key parameters like bond lengths, bond angles, and dihedral angles that define its 3D structure.
The electronic properties are also a key output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scispace.com For instance, a study on a related pyridine (B92270) derivative calculated a HOMO-LUMO energy gap of 5.302 eV, providing a measure of its electronic stability. scispace.com Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. scispace.commdpi.com
Table 1: Representative DFT Calculation Parameters for Pyridine Derivatives
| Parameter | Example Specification | Purpose | Reference |
|---|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. | scispace.com |
| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | scispace.com |
| Basis Set | 6-311+G(d,p) | Describes the atomic orbitals used to build the molecular orbitals. | scispace.com |
| Output | Optimized Geometry, HOMO/LUMO Energies, MEP Map | Provides structural, reactivity, and electronic data. | scispace.commdpi.com |
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
This process typically involves molecular dynamics (MD) simulations to sample a wide range of possible conformations. nih.gov The resulting structures can then be analyzed using techniques like Principal Component Analysis (PCA) to reduce the dimensionality of the conformational space. nih.gov From this analysis, a multidimensional free energy landscape can be constructed, which maps the stability of different conformations. nih.govnih.gov The lowest points (basins) on this landscape correspond to the most stable or frequently occurring conformations of the molecule. This methodology provides a detailed picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature. nih.govnih.gov
Reaction Mechanism Predictions and Energy Barrier Calculations
Theoretical calculations can be employed to map out potential reaction pathways, identify transition states, and calculate the energy barriers associated with a chemical transformation. This is invaluable for predicting how a molecule like this compound might behave in a chemical reaction.
For example, in studies of the reaction between an alcohol (2-methyl-2-propen-1-ol) and the hydroxyl radical, DFT calculations were used to describe the entire reaction path. scispace.com This involves locating and characterizing all stationary points on the potential energy surface, including reactants, pre-barrier complexes, transition states (saddle points), and products. scispace.com The energy difference between the reactants and the transition state represents the activation energy barrier, a critical factor in determining the reaction rate. Calculations have shown that these barriers can be sensitive to the specific functional and basis set used. scispace.com
Table 2: Example of Calculated Relative Energies in a Reaction Study
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| p-PC | Pre-barrier complex | -6.49 |
| TSter | Tertiary transition state | -4.17 |
| TSpri | Primary transition state | -5.76 |
Data adapted from a DFT study on the OH addition to 2-methyl-2-propen-1-ol, corrected for zero-point energies. scispace.com
When a reaction can yield multiple products, theoretical calculations can predict the selectivity (regioselectivity or stereoselectivity). By calculating the energy barriers for all possible reaction pathways, the most favorable path—the one with the lowest activation energy—can be identified. This corresponds to the major product that is expected to form. In the aforementioned study of OH addition, the relative stabilities of the different transition states (TSter and TSpri) were calculated to understand the preferred site of radical attack. scispace.com Such an analysis for this compound could predict outcomes in reactions like oxidation or substitution.
Analysis of Intermolecular Interactions and Spectroscopic Properties
Computational methods can also shed light on how molecules interact with each other and with their environment, as well as predict their spectroscopic signatures.
The presence of both a hydroxyl group (-OH) and a pyridine ring allows this compound to participate in various intermolecular interactions, most notably hydrogen bonding. DFT can be used to model dimers or larger clusters of molecules to study these interactions. researchgate.net The Atoms in Molecules (AIM) theory is another powerful tool that analyzes the electron density topology to characterize interactions like intramolecular and intermolecular hydrogen bonds, providing quantitative data on their strength. mdpi.com
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties. It is particularly useful for calculating the electronic absorption spectra (UV-Vis spectra).
For aromatic systems like pyridine, TDDFT calculations can predict the excitation energies corresponding to electronic transitions (e.g., n → π* or π → π*). researchgate.net These calculated energies can then be compared with experimental UV-Vis spectra to help assign the observed absorption bands to specific electronic transitions. researchgate.net Applying TDDFT to this compound would allow for the prediction of its UV-Vis spectrum and a deeper understanding of how its structure influences its interaction with light.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This technique maps the electron distribution of a molecule within a crystal, providing insights into the nature and prevalence of different types of non-covalent contacts that stabilize the three-dimensional crystal packing. The analysis involves generating a Hirshfeld surface, which is unique for each molecule in a crystal, and then creating two-dimensional fingerprint plots that summarize the intermolecular contacts.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular interactions.
The dnorm value is calculated from the distances of any point on the surface to the nearest atom nucleus inside the surface (dᵢ) and outside the surface (dₑ), normalized by the van der Waals radii of the respective atoms. The resulting surface is colored to highlight different types of contacts:
Red regions indicate contacts that are shorter than the sum of the van der Waals radii, representing close intermolecular interactions, typically hydrogen bonds. ias.ac.in
White regions represent contacts where the distance is approximately equal to the van der Waals separation. nih.gov
Blue regions signify contacts that are longer than the van der Waals radii. ias.ac.in
While specific studies performing Hirshfeld surface analysis on this compound are not available in the reviewed literature, the analysis of structurally related pyridine-containing compounds provides a strong indication of the types of interactions that would be expected to govern its crystal packing. For pyridine derivatives, common interactions include H···H, C···H/H···C, N···H/H···N, and O···H/H···O contacts. nih.govnih.gov
Based on analyses of similar compounds, a hypothetical breakdown of the intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis, can be projected. The presence of a hydroxyl group (-OH) and a pyridine ring would likely lead to significant hydrogen bonding and π-interactions.
| Interaction Type | Percentage Contribution (%) | Description |
| H···H | ~40-50 | Represents the most abundant type of contact due to the high proportion of hydrogen atoms on the molecular surface. These are generally weak van der Waals forces. nih.govnih.gov |
| O···H/H···O | ~15-25 | Corresponds to hydrogen bonding involving the hydroxyl group. These are strong, directional interactions crucial for stabilizing the crystal structure. nih.govnih.gov |
| C···H/H···C | ~15-20 | Includes C-H···π interactions involving the pyridine ring and other weaker C-H···C contacts, contributing to the overall cohesion of the crystal lattice. nih.govnih.gov |
| N···H/H···N | ~10-15 | Represents hydrogen bonds or weaker contacts involving the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor. nih.govnih.gov |
| C···C | ~5-10 | Suggests the presence of π-π stacking interactions between the pyridine rings of adjacent molecules, which are common in aromatic systems. nih.gov |
| Other | <5 | Includes minor contributions from other contact types like C···N/N···C and N···N. nih.gov |
Note: The data in this table is illustrative and based on findings for structurally related pyridine-containing compounds. A definitive analysis would require experimental crystallographic data for this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray Diffraction (XRD) is a premier technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. iastate.edu The angles and intensities of the diffracted beams allow for the computation of a three-dimensional electron density map, from which the exact positions of atoms within the crystal lattice can be determined. wikipedia.org This yields highly accurate data on bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's solid-state conformation.
A review of the current scientific literature indicates that a single-crystal X-ray diffraction structure for 2-Methyl-2-(pyridin-2-yl)propan-1-ol has not yet been reported. Should a suitable crystal of the compound be grown and analyzed, XRD would provide invaluable information. Specifically, it would confirm the connectivity of the pyridine (B92270) ring to the quaternary carbon of the propanol (B110389) backbone. Furthermore, it would detail the intermolecular interactions present in the solid state, such as hydrogen bonding involving the hydroxyl (-OH) group, which dictates the crystal packing arrangement.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). While no experimentally obtained spectra for this compound are available in the surveyed literature, its expected spectral data can be predicted based on its chemical structure and established principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for each chemically unique proton. For this compound, seven unique proton environments are expected. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns (doublets and triplets) determined by their position relative to the nitrogen atom and the propanol substituent. The two methyl (CH₃) groups are chemically equivalent and would therefore produce a single, sharp signal (a singlet) integrating to six protons, likely in the upfield region (δ 1.0-1.5 ppm). The methylene (B1212753) (CH₂) protons adjacent to the hydroxyl group would also appear as a singlet, expected around δ 3.5-4.0 ppm. The hydroxyl (-OH) proton gives rise to a broad singlet whose chemical shift is variable and dependent on solvent and concentration.
Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Assignment |
|---|---|---|---|---|
| a | 8.5 - 8.7 | 1H | Doublet (d) | Pyridine H6 |
| b | 7.6 - 7.8 | 1H | Triplet of Doublets (td) | Pyridine H4 |
| c | 7.2 - 7.4 | 1H | Doublet (d) | Pyridine H3 |
| d | 7.1 - 7.3 | 1H | Triplet (t) | Pyridine H5 |
| e | 3.5 - 4.0 | 2H | Singlet (s) | -CH₂-OH |
| f | 1.2 - 1.5 | 6H | Singlet (s) | 2 x -CH₃ |
¹³C NMR Spectroscopy
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. For this molecule, eight distinct carbon signals are predicted. The five carbons of the pyridine ring would resonate in the downfield region (δ 120-160 ppm). The quaternary carbon atom, bonded to the pyridine ring and two methyl groups, would appear around δ 70-80 ppm. The two equivalent methyl carbons would produce a single signal in the upfield region (δ 20-30 ppm), and the methylene carbon (-CH₂OH) would be found at approximately δ 60-70 ppm. docbrown.info
Predicted ¹³C NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1 | 158 - 162 | Pyridine C2 |
| 2 | 148 - 150 | Pyridine C6 |
| 3 | 135 - 138 | Pyridine C4 |
| 4 | 121 - 124 | Pyridine C5 |
| 5 | 120 - 123 | Pyridine C3 |
| 6 | 75 - 80 | -C(CH₃)₂- |
| 7 | 65 - 70 | -CH₂-OH |
Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. uni-saarland.de
The molecular formula of this compound is C₁₀H₁₅NO, which corresponds to a monoisotopic mass of approximately 165.1154 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion ([M]⁺˙) would be expected at m/z ≈ 165.
Analysis of the fragmentation pattern provides further structural confirmation. Fragmentation typically occurs via the cleavage of the weakest bonds and results in the formation of stable carbocations. chemguide.co.uk For this compound, several key fragmentation pathways are anticipated:
Loss of a methyl radical (•CH₃): Cleavage of a methyl group would result in a fragment ion at m/z 150 ([M-15]⁺).
Loss of a hydroxymethyl radical (•CH₂OH): Alpha-cleavage resulting in the loss of the hydroxymethyl group is highly probable, leading to a stable tertiary carbocation. This would produce a significant peak at m/z 134 ([M-31]⁺). libretexts.org
Formation of the pyridyl cation: Cleavage of the bond between the pyridine ring and the propanol side chain could lead to a fragment corresponding to the pyridyl moiety.
In a synthetic context, MS is invaluable for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, one can track the disappearance of the starting material's molecular ion peak and the concurrent appearance of the product's molecular ion peak at m/z 165, confirming the progress of the reaction.
Predicted Key Mass Fragments for this compound
| m/z | Predicted Identity | Notes |
|---|---|---|
| 165 | [C₁₀H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 150 | [M - CH₃]⁺ | Loss of a methyl radical |
| 134 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical (likely a major fragment) |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., LCMS, TLC)
Chromatographic techniques are fundamental for separating components of a mixture, which is essential for both isolating a desired compound and assessing its purity. eag.com
Thin-Layer Chromatography (TLC)
TLC is a rapid and inexpensive qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. york.ac.ukwikipedia.org A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a mobile phase (a solvent or mixture of solvents). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. wikipedia.org For this compound, the pyridine ring allows for easy visualization under UV light. york.ac.uk By co-spotting the reaction mixture with the starting material, one can observe the consumption of the reactant and the formation of a new spot for the product, each with a distinct Retardation factor (R_f) value. libretexts.orgrochester.edu
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS is a highly sensitive and specific technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. uccore.orgscientistlive.com A solution of the sample is injected into an HPLC column, where components are separated based on their differential interactions with the column's stationary phase and the mobile phase. As each component elutes from the column, it enters the mass spectrometer, which determines its molecular weight. scientistlive.com
For this compound, an LCMS analysis would provide a chromatogram showing a major peak at a specific retention time. The mass spectrometer would confirm that this peak corresponds to the desired compound by detecting its molecular ion (e.g., [M+H]⁺ at m/z 166 in positive ion mode). Any other peaks in the chromatogram would represent impurities, and the mass spectrometer could help in their identification by providing their molecular weights. chromforum.orgfishersci.com The area under the primary peak relative to the total area of all peaks gives a quantitative measure of the compound's purity. chromatographyonline.com
Applications in Advanced Organic Synthesis and Building Block Utility
Precursor in Heterocyclic Synthesis
The pyridine (B92270) and alcohol functionalities within 2-methyl-2-(pyridin-2-yl)propan-1-ol and its analogs serve as reactive handles for the construction of fused and polycyclic heterocyclic systems. These compounds can participate in various cyclization strategies, acting as key precursors for valuable scaffolds in medicinal and materials chemistry.
One of the most prominent applications for related 2-substituted pyridine precursors is in the synthesis of quinoline (B57606) derivatives. organic-chemistry.orgwikipedia.orgnih.gov The Friedländer annulation, a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, provides a general route to quinolines. Analogs of this compound, particularly those that can be converted into a ketone at the propanol (B110389) side chain (e.g., 2-(pyridin-2-yl)propan-2-one), could serve as the methylene-containing component in such reactions. Furthermore, modern variations of quinoline synthesis involve transition-metal-catalyzed processes where precursors like 2-aminoaryl alcohols are reacted directly with ketones or secondary alcohols, a strategy that could potentially be adapted for pyridyl alcohols. organic-chemistry.org
Another significant application is in the synthesis of indolizine (B1195054) derivatives. Research has shown that pyridine-substituted propargylic alcohols can undergo palladium-catalyzed cycloisomerization to construct the indolizine ring system. researchgate.net This transformation involves an intramolecular reaction where the pyridine nitrogen acts as a nucleophile, attacking the activated alkyne. This suggests that a propargylic analog of this compound could be a valuable precursor for generating substituted indolizines, which are core structures in various natural products and pharmacologically active compounds.
Similarly, tandem reactions involving propargylic alcohol analogs and 2-aminopyridines have been developed to synthesize imidazo[1,2-a]pyridines. researchgate.net This process involves a direct amination followed by an intramolecular cycloisomerization, showcasing how the alcohol functionality can be leveraged to build complex fused heterocyclic systems. researchgate.net
Table 1: Potential Heterocyclic Systems from this compound Analogs
| Precursor Type | Reaction Name/Type | Resulting Heterocycle |
| Pyridyl ketone analog | Friedländer Annulation | Substituted Quinoline |
| Pyridyl propargyl alcohol analog | Pd-catalyzed Cycloisomerization | Substituted Indolizine |
| Pyridyl propargyl alcohol analog | Tandem Amination/Cycloisomerization | Substituted Imidazo[1,2-a]pyridine |
Role in Multi-component Reactions and Tandem Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com While the direct participation of this compound in established MCRs is not extensively documented, its structural motifs are relevant to tandem or cascade reactions, which combine multiple bond-forming events in one pot without isolating intermediates. researchgate.netnih.gov
A notable example is the tandem oxidation-heteroannulation of propargylic alcohols. researchgate.net In this type of process, a propargylic alcohol is first oxidized in situ to the corresponding ynone, which is then immediately trapped by other components in the reaction mixture to form a heterocyclic ring. For instance, reaction with enamines or amidines can lead to the one-pot synthesis of pyridines or pyrimidines, respectively. researchgate.net An analogous propargyl derivative of this compound could foreseeably undergo such a sequence, providing a rapid entry into complex, substituted bi-heterocyclic systems.
Another relevant cascade process is the tandem amination/cycloisomerization of aryl propargylic alcohols with 2-aminopyridines, promoted by a ZnCl₂/CuCl system, to afford imidazo[1,2-a]pyridines. researchgate.net This reaction highlights how the alcohol functionality can be displaced in the first step of a tandem sequence that ultimately leads to a complex heterocyclic product. These examples underscore the potential of pyridyl alcohols to act as stable precursors that can be activated under specific catalytic conditions to initiate a cascade of bond-forming events, leading to significant increases in molecular complexity in a single operation.
Asymmetric Synthesis and Chiral Auxiliaries Derived from this compound Analogs
Chiral, non-racemic analogs of this compound are of significant interest as ligands and auxiliaries in asymmetric synthesis. The combination of a stereogenic center adjacent to a pyridine ring and a coordinating hydroxyl group allows these molecules to function as effective bidentate ligands for metals, creating a well-defined chiral environment for catalysis. researchgate.net
A primary application of chiral pyridyl alcohols is as catalysts in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. nih.govscilit.commdpi.com In these reactions, the chiral pyridyl alcohol coordinates to the zinc atom, forming a chiral complex. This complex then delivers the alkyl group to one face of the aldehyde with high selectivity, resulting in the formation of a specific enantiomer of the secondary alcohol product. The steric and electronic properties of the pyridyl alcohol ligand are crucial for achieving high levels of enantiomeric excess (ee). Research has demonstrated that various camphor- or menthone-derived pyridyl alcohols can catalyze this transformation with good yields and up to 94% ee. nih.gov
The general principle involves the formation of a zinc alkoxide from the chiral ligand and diethylzinc. This dimeric complex acts as the active catalyst, where one zinc center coordinates the aldehyde substrate, positioning it for a stereo-controlled attack by an ethyl group from the other zinc center.
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Pyridyl Alcohol Analogs
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| Camphor-derived Pyridyl Alcohol 1 | 91 | 94 | (S) |
| Camphor-derived Pyridyl Alcohol 2 | 89 | 85 | (S) |
| Menthone-derived Pyridyl Alcohol 3 | 85 | 88 | (R) |
| Menthone-derived Pyridyl Alcohol 4 | 88 | 91 | (R) |
| Data derived from studies on analogous chiral pyridyl alcohols. nih.gov |
In addition to their role as catalytic ligands, these chiral scaffolds can also function as covalently-bound chiral auxiliaries. wikipedia.orgrsc.org A chiral auxiliary is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, an N-acylated derivative of a chiral pyridyl amino alcohol analog was used as an auxiliary in stereoselective aldol (B89426) reactions. rsc.org The auxiliary creates a chiral environment that controls the facial selectivity of enolate formation and subsequent reaction with an aldehyde, leading to high diastereoselectivity. After the reaction, the auxiliary can be cleaved and potentially recovered for reuse. wikipedia.orgrsc.org The structural features of this compound analogs are well-suited for such applications, offering a robust and tunable platform for asymmetric transformations.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The pursuit of green and sustainable chemistry is a paramount theme in modern organic synthesis. rasayanjournal.co.inresearchgate.net Future research on the synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-ol and its analogs will likely focus on methods that offer higher efficiency, reduced environmental impact, and improved safety profiles compared to traditional approaches.
Key areas of exploration include:
Continuous Flow Synthesis: Flow chemistry offers significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comresearchgate.net A hypothetical continuous flow synthesis of this compound could be envisioned, potentially starting from 2-bromopyridine (B144113) and isobutylene (B52900) oxide, as outlined in Table 1. This method could lead to higher yields and purity while minimizing waste.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.govresearchgate.net Investigating microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could lead to more energy-efficient synthetic routes.
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. A chemoenzymatic approach could be employed for the asymmetric synthesis of chiral analogs of this compound. nih.gov For instance, a prochiral ketone precursor could be stereoselectively reduced using an alcohol dehydrogenase to yield an enantiomerically enriched product.
| Parameter | Traditional Batch Synthesis | Hypothetical Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 12-24 hours | 30-60 minutes |
| Yield | 60-70% | >85% |
| Solvent Usage | High | Minimized |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volume |
Exploration of New Catalytic Functions in Organic Transformations
The structural motifs within this compound, particularly the pyridinyl nitrogen and the hydroxyl group, suggest its potential as a ligand in transition metal catalysis. Pyridinyl alcohols are known to act as effective ligands in a variety of catalytic transformations, including asymmetric synthesis. mdpi.comresearchgate.net
Future research in this area could focus on:
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands for transition metals in asymmetric reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. globethesis.com The steric bulk provided by the neopentyl-like structure could impart unique selectivity in such transformations.
Polymerization Catalysis: The compound could serve as a ligand for metal complexes used in polymerization reactions. The electronic properties of the pyridine (B92270) ring and the steric environment around the metal center could influence the catalytic activity and the properties of the resulting polymers.
Oxidation Catalysis: Copper complexes of pyridinyl alcohols have been investigated as catalysts for oxidation reactions. d-nb.info Similarly, complexes of this compound with transition metals like copper or iron could be explored for their efficacy in selective oxidation of hydrocarbons.
| Catalytic Reaction | Potential Metal Center | Anticipated Role of the Ligand |
|---|---|---|
| Asymmetric Hydrogenation of Ketones | Ruthenium, Iridium | Induction of enantioselectivity |
| Olefin Polymerization | Titanium, Zirconium | Control of polymer tacticity and molecular weight |
| Selective Alkane Oxidation | Iron, Copper | Stabilization of reactive metal-oxo species |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Design
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of reaction outcomes, optimization of reaction conditions, and de novo design of molecules and catalysts. aiche.orgcatalysis.blogacs.org
For this compound, AI and ML could be leveraged in several ways:
Reaction Prediction and Optimization: Machine learning models, trained on large datasets of chemical reactions, can predict the most likely products of a given set of reactants and reagents. cam.ac.ukrjptonline.org Such models could be used to explore a wide range of synthetic routes to this compound and its derivatives, identifying the most promising conditions for experimental validation.
Catalyst Design: Deep learning models can be used to design novel catalysts for specific transformations. energyfrontier.usrsc.org By inputting the desired reaction and performance metrics, a generative model could propose new ligands based on the this compound scaffold with optimized electronic and steric properties for a particular catalytic application.
Mechanism Elucidation: AI tools are being developed to predict and interpret complex reaction mechanisms. neurips.ccarxiv.org These could be applied to understand the mechanistic pathways of reactions involving this compound, both in its synthesis and its potential catalytic applications.
Advanced Materials and Niche Applications Beyond Traditional Organic Synthesis
The unique structure of this compound makes it an interesting building block for the development of advanced materials with tailored properties.
Promising avenues for future research include:
Pyridine-Containing Polymers: Pyridine-containing polymers exhibit a range of interesting properties and applications, from catalysis to materials for electronics. ontosight.airesearchgate.netacs.org this compound could be functionalized to create a monomer that can be incorporated into polymers. The pendant pyridinyl group could then be used for post-polymerization modification, metal coordination, or to influence the polymer's self-assembly.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group are both potential coordination sites for metal ions, making this compound a candidate as a linker in the synthesis of MOFs. nih.gov The steric bulk of the molecule could lead to the formation of MOFs with unique pore structures and properties, potentially useful for gas storage or catalysis.
Functional Materials for Optoelectronics: Pyridine derivatives are used in the development of materials for organic light-emitting devices (OLEDs) and other optoelectronic applications. frontiersin.orgrsc.org The specific electronic properties of the pyridine ring in this compound could be harnessed in the design of new functional materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-2-(pyridin-2-yl)propan-1-ol, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of 2-pyridinemethanol derivatives with isopropyl halides (e.g., isopropyl bromide) under basic conditions. Key parameters include:
- Base selection : Sodium hydride (NaH) or potassium hydroxide (KOH) to deprotonate the hydroxyl group.
- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency.
- Temperature control : Reactions typically proceed at 0–25°C to minimize side products.
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : The hydroxyl proton appears as a broad singlet (~1–5 ppm), while pyridinyl protons resonate at 7.0–8.5 ppm with coupling patterns dependent on substitution.
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-O vibration (~1050 cm⁻¹) confirm functional groups.
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 165.2 ([M+H]⁺) validates molecular weight.
- HPLC : Reverse-phase C18 column with UV detection at 254 nm assesses purity (>95%) .
Advanced Research Questions
Q. How can regioselectivity challenges in the alkylation of pyridine derivatives be addressed during synthesis?
- Methodological Answer : Steric hindrance from the pyridine ring can reduce alkylation efficiency. Strategies include:
- Bulky bases : Use of LDA (lithium diisopropylamide) to enhance nucleophilicity of the alcohol.
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves reagent accessibility.
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing kinetic control .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) to identify reactive sites for enzyme interactions.
- Molecular Docking (AutoDock Vina) : Simulates binding to cytochrome P450 isoforms, predicting inhibition constants (Kᵢ).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize in vitro testing .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Identifies dynamic effects (e.g., hydrogen bonding) causing signal broadening.
- 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings.
- Isotopic labeling : Deuterated solvents (DMSO-d₆) clarify exchangeable proton signals .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
